molecular formula C21H18N4O4 B2772436 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid CAS No. 721407-67-6

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

カタログ番号: B2772436
CAS番号: 721407-67-6
分子量: 390.399
InChIキー: SBPCVHSIKOVVDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a complex organic compound with the molecular formula C21H18N4O4 It is characterized by its purine-based structure, which includes two benzyl groups and an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with benzyl bromide under basic conditions, followed by oxidation and subsequent acylation to introduce the acetic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

化学反応の分析

Types of Reactions

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research indicates that purine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid can inhibit cancer cell proliferation by interfering with nucleic acid synthesis and inducing apoptosis in various cancer cell lines. For example:

  • Case Study : A derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), highlighting the potential for developing new chemotherapeutic agents based on this compound .

Antiviral Activity

Purine derivatives are known for their antiviral properties. The compound has been investigated for its ability to inhibit viral replication through mechanisms that involve interference with viral RNA synthesis.

  • Case Study : In vitro studies revealed that similar compounds effectively inhibited the replication of viruses such as HIV and Hepatitis C by targeting viral enzymes involved in nucleic acid synthesis .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical pathways. Its structural similarity to natural substrates allows it to interact with specific enzymes.

  • Example : The inhibition of ribonucleotide reductase has been observed with related purine derivatives, which is crucial for DNA synthesis and repair .

Drug Development

The unique properties of this compound make it a candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic uses in treating diseases such as cancer and viral infections.

  • Research Insight : Ongoing studies focus on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects .

作用機序

The mechanism of action of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the biological context and the specific targets of interest.

類似化合物との比較

Similar Compounds

  • 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide
  • 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Uniqueness

Compared to similar compounds, 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability, making it a valuable compound for various applications.

生物活性

The compound 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_5O_3, indicating a complex structure that may contribute to its biological activity. The presence of the dibenzyl groups and dioxo functionalities suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that purine derivatives exhibit antitumor properties through various mechanisms. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Study Findings
Zhang et al. (2020)Reported that purine derivatives can inhibit tumor growth in xenograft models.
Lee et al. (2021)Demonstrated that similar compounds induce apoptosis in human cancer cell lines.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. It is believed to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Outcome
Kim et al. (2019)Found that related compounds reduced levels of TNF-alpha and IL-6 in vitro.
Patel et al. (2022)Suggested that the compound could be beneficial in treating chronic inflammatory diseases.

Enzyme Inhibition

Inhibition of specific enzymes is another mechanism through which this compound exerts its biological effects. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of diabetes management.

Enzyme Inhibition Type
DPP-IVCompetitive inhibition observed in vitro studies.

Case Studies

Several case studies have highlighted the biological significance of compounds structurally related to this compound:

  • Case Study 1: Anticancer Effects
    • Objective: Evaluate the anticancer effects in a murine model.
    • Results: Significant tumor reduction was observed with a dosage-dependent response.
  • Case Study 2: Anti-inflammatory Effects
    • Objective: Assess the impact on inflammatory markers in a rat model.
    • Results: Marked reduction in edema and inflammatory cytokines was noted.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Enzyme Interaction: Binding to active sites of target enzymes like DPP-IV.

特性

IUPAC Name

2-(3,7-dibenzyl-2,6-dioxopurin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-17(27)13-25-20(28)18-19(22-14-23(18)11-15-7-3-1-4-8-15)24(21(25)29)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPCVHSIKOVVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。